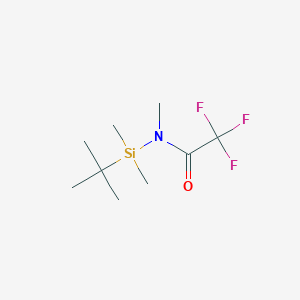

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

説明

特性

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998589 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77377-52-7 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide safety data sheet

An In-depth Technical Guide to the Safety Data Sheet for N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide

Introduction

This compound (MTBSTFA), CAS number 77377-52-7, is a silylating agent frequently used in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS) for the derivatization of active hydrogen-containing compounds such as alcohols, phenols, carboxylic acids, and amines. This process enhances the volatility and thermal stability of the analytes, leading to improved chromatographic resolution and mass spectral properties.[1] Given its reactivity and chemical properties, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data for MTBSTFA, compiled from various Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C9H18F3NOSi | [1][2][3] |

| Molecular Weight | 241.33 g/mol | [1][2][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 170 °C / 338 °F | [2] |

| 172-175 °C | ||

| Density / Specific Gravity | 1.020 g/mL | [2] |

| 1.036 g/mL at 25 °C | ||

| Flash Point | 52 °C / 125.6 °F | [2] |

| 45 °C - closed cup | ||

| Refractive Index | n20/D 1.402 | |

| Vapor Density | 8.32 | [2] |

| Water Solubility | Decomposes | [2] |

| Purity | >98% | [6] |

| >97% | [1] | |

| >95.0% (GC) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its flammability and its irritant properties to the skin, eyes, and respiratory system.

| Hazard Classification | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][7][8] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][7][8] |

Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation mark (Irritant)

Toxicological Information

| Exposure Route | Effect |

| Inhalation | May cause respiratory irritation.[3][6][7] Acute effects of fluoride inhalation can include irritation of the nose and throat, coughing, and chest discomfort.[6] |

| Skin Contact | Causes skin irritation.[3][6][7] The material may accentuate pre-existing dermatitis.[6] |

| Eye Contact | Causes serious eye irritation.[3][6][7] |

| Ingestion | The material has not been classified as harmful by ingestion due to a lack of corroborating evidence.[6] |

| Chronic Health Effects | Long-term exposure to respiratory irritants may result in airway disease.[6] Cumulative effects may result following exposure (limited evidence).[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented (e.g., flash point, irritation studies) are not explicitly provided in the Safety Data Sheets. These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance:

-

Flash Point: Determined using a closed-cup method, which is a standard procedure for assessing the flammability of liquids.

-

Skin and Eye Irritation: These are typically assessed using in vivo or in vitro models following established protocols to evaluate the potential for a substance to cause reversible or irreversible damage to these tissues.

For specific, non-standardized experimental details, consultation of the primary toxicological or physicochemical study reports, which are generally not part of a standard SDS, would be necessary.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety when working with this compound.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[9] Use in a well-ventilated area.[6] Keep away from heat, sparks, and open flames.[2][7] Use spark-proof tools and explosion-proof equipment.[3][7] Take precautionary measures against static discharges.[7][9] |

| Storage | Store in a cool, dry, well-ventilated area.[6] Keep container tightly closed.[2][9] Store in an area suitable for flammables.[1] Keep refrigerated.[2][3] The product is moisture-sensitive.[3][7] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, alcohols, and water.[7][9][10] |

| Hazardous Decomposition Products | Upon combustion or decomposition, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and gaseous hydrogen fluoride (HF).[7][10] |

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap. Seek medical attention in case of irritation.[3][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[3][7][9] |

| Ingestion | Clean mouth with water. Get medical attention.[7] |

Visualized Workflows and Relationships

To better illustrate key safety and informational workflows, the following diagrams are provided.

Caption: Workflow for handling a chemical spill.

Caption: Interrelation of key SDS sections.

Conclusion

This compound is a valuable reagent in chemical analysis, but it presents notable hazards, including flammability and irritation. A comprehensive understanding and strict adherence to the safety guidelines outlined in the Safety Data Sheet are imperative for its safe use. This involves utilizing appropriate personal protective equipment, ensuring proper ventilation, and having established emergency procedures. By following these precautions, researchers can effectively mitigate the risks associated with this compound.

References

- 1. MtBSTFA - Regis Technologies [registech.com]

- 2. fishersci.es [fishersci.es]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. unitedchem.com [unitedchem.com]

- 10. fishersci.com [fishersci.com]

MTBSTFA: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications in Derivatization

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful and versatile silylating agent widely employed in analytical chemistry, particularly for the derivatization of polar molecules prior to gas chromatography-mass spectrometry (GC-MS) analysis. Its ability to replace active hydrogens in a variety of functional groups with a stable tert-butyldimethylsilyl (TBDMS) group makes it an invaluable tool for enhancing the volatility and thermal stability of analytes, thereby improving their chromatographic separation and detection. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with MTBSTFA.

Core Chemical and Physical Properties

MTBSTFA is a clear, colorless liquid with a range of properties that make it suitable for its application as a derivatization reagent.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | [1][2] |

| Synonyms | MTBSTFA | [2][3][4][5] |

| CAS Number | 77377-52-7 | [1][3][5] |

| Molecular Formula | C₉H₁₈F₃NOSi | [1][2] |

| Molecular Weight | 241.33 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Purity | >97% | [1][3] |

| Boiling Point | 172-175 °C | [3] |

| Density | 1.036 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.402 | [3] |

Chemical Structure and Identification

The structure of MTBSTFA is key to its reactivity as a silylating agent. The presence of the electron-withdrawing trifluoroacetyl group makes the silicon atom highly susceptible to nucleophilic attack, facilitating the transfer of the tert-butyldimethylsilyl group.

-

Linear Formula : CF₃CON(CH₃)Si(CH₃)₂C(CH₃)₃[3]

-

SMILES String : CN(C(=O)C(F)(F)F)--INVALID-LINK--(C)C(C)(C)C[2]

-

InChI Key : QRKUHYFDBWGLHJ-UHFFFAOYSA-N[2]

The following diagram illustrates the two-dimensional structure of the MTBSTFA molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. gcms.cz [gcms.cz]

An In-depth Technical Guide to Silylation for GC-MS using MTBSTFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silylation, a critical derivatization technique for gas chromatography-mass spectrometry (GC-MS), with a specific focus on the versatile and robust reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This document will delve into the core principles of silylation, the unique advantages of MTBSTFA, detailed experimental protocols, and quantitative data to empower researchers in their analytical workflows.

The Principle of Silylation in GC-MS

Many organic compounds, particularly those of biological and pharmaceutical interest, are non-volatile or thermally labile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH). Direct analysis of these compounds by GC-MS is often challenging, leading to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot injection port.

Silylation is a derivatization technique that addresses these challenges by replacing the active hydrogen atoms in these polar functional groups with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] This chemical modification effectively masks the polar sites, leading to several key benefits for GC-MS analysis:

-

Increased Volatility: By reducing intermolecular hydrogen bonding, silylation significantly increases the volatility of the analyte, allowing it to be readily vaporized for gas-phase analysis.[1][2]

-

Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing degradation at the high temperatures required for GC analysis.[2]

-

Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing quantitative accuracy.

-

Characteristic Mass Spectra: Silylated compounds often produce predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

MTBSTFA: A Powerful Silylating Reagent

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a highly effective silylating agent that introduces a tert-butyldimethylsilyl (TBDMS) group onto the analyte.[3] The TBDMS derivatives formed by MTBSTFA offer distinct advantages over the more common trimethylsilyl (TMS) derivatives formed by reagents like BSTFA or MSTFA.

Key Advantages of MTBSTFA:

-

Enhanced Stability: TBDMS derivatives are significantly more stable towards hydrolysis compared to TMS derivatives, making them less susceptible to degradation from trace amounts of moisture in the sample or GC system.[4][5] This increased stability provides greater robustness and reproducibility in analytical methods.

-

Distinct Mass Spectra: TBDMS derivatives produce characteristic and easily interpretable mass spectra. They often exhibit a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, which is a strong indicator of the molecular ion.[6][7][8] This simplifies spectral interpretation and enhances confidence in compound identification.

-

Reduced Interference: The byproducts of the MTBSTFA reaction are volatile and typically do not interfere with the chromatographic analysis of the derivatized analytes.[9]

Reaction Mechanism of MTBSTFA:

The silylation reaction with MTBSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the MTBSTFA molecule. The trifluoroacetamide group acts as an excellent leaving group, driving the reaction to completion.

Caption: Silylation of an analyte with MTBSTFA to form a TBDMS derivative.

Quantitative Data and Comparisons

The choice of silylating reagent can significantly impact the analytical results. Below is a comparison of fragmentation patterns observed for derivatives formed with MTBSTFA and BSTFA.

| Feature | MTBSTFA Derivative (TBDMS) | BSTFA Derivative (TMS) | Reference |

| Characteristic Fragments | [M]⁺, [M-57]⁺ (dominant) , [M-131]⁺ | [M]⁺, [M-15]⁺ , [M-89]⁺ | [6][7][8] |

| Molecular Ion Intensity | Often observable | Generally dominant | [6][7][8] |

| Stability to Hydrolysis | High | Moderate | [4][5] |

Note: The dominant fragment is highlighted in bold .

Experimental Protocols

The following are generalized protocols for the derivatization of common analyte classes using MTBSTFA. It is crucial to optimize these conditions for specific applications.

General Protocol for Hydroxylated and Carboxylated Compounds

This protocol is suitable for a wide range of compounds including steroids, phenols, and organic acids.

Materials:

-

MTBSTFA

-

Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)

-

Sample (dried)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will consume the reagent and reduce derivatization efficiency. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

-

Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of solvent (e.g., 100 µL) followed by the MTBSTFA reagent (e.g., 100 µL). A significant molar excess of the reagent is recommended.

-

Reaction: Tightly cap the vial and heat at a temperature between 60°C and 100°C for a duration of 30 minutes to 4 hours.[4] Optimal conditions will vary depending on the analyte's reactivity and steric hindrance.

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Protocol for the Derivatization of Amino Acids

A specific protocol for the derivatization of amino acids is provided below, adapted from established methods.[4]

Materials:

-

MTBSTFA

-

Acetonitrile (anhydrous)

-

Amino acid sample (dried)

-

Reaction vials with PTFE-lined caps

-

Heating block

Procedure:

-

Sample Drying: An aqueous sample containing amino acids should be evaporated to complete dryness.

-

Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.[4]

-

Reaction: Tightly seal the vial and heat at 100°C for 4 hours to ensure complete derivatization of both the carboxyl and amino groups.[4]

-

Analysis: Cool the sample to room temperature before GC-MS analysis.

Caption: A typical experimental workflow for GC-MS analysis using MTBSTFA.

GC-MS Analysis of TBDMS Derivatives

Proper chromatographic conditions are essential for the successful analysis of TBDMS derivatives.

-

Column Selection: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally recommended.

-

Injection: Due to the high stability of TBDMS derivatives, a hot split/splitless injection is typically employed.

-

Temperature Program: The GC oven temperature program should be optimized to achieve good separation of the analytes of interest. TBDMS derivatives have higher molecular weights and may require higher elution temperatures compared to TMS derivatives.[4]

-

Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis and compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Caption: The process of GC-MS analysis for derivatized samples.

Troubleshooting and Considerations

-

Moisture Sensitivity: While TBDMS derivatives are relatively stable, MTBSTFA itself is moisture-sensitive. All glassware should be thoroughly dried, and anhydrous solvents should be used to ensure optimal reaction efficiency.

-

Steric Hindrance: For highly sterically hindered functional groups, derivatization with MTBSTFA may be slow or incomplete.[7][8] In such cases, a more potent silylating agent or the addition of a catalyst may be necessary.

-

Reagent Purity: The purity of the MTBSTFA reagent can impact the quality of the derivatization. Use high-purity reagents and store them under anhydrous conditions.

Conclusion

Silylation with MTBSTFA is a powerful and reliable derivatization technique for the GC-MS analysis of a wide range of polar compounds. The resulting TBDMS derivatives offer enhanced stability and produce characteristic mass spectra, facilitating both qualitative and quantitative analysis. By following the detailed protocols and considering the key aspects outlined in this guide, researchers can effectively implement MTBSTFA derivatization to improve the quality and reliability of their GC-MS data in various scientific and drug development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

The Role of MTBSTFA in Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolomics research, the analysis of small molecules provides a critical window into the physiological state of biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for these investigations, offering high-resolution separation and sensitive detection of a wide array of metabolites. However, a significant challenge lies in the analysis of polar and non-volatile compounds, which are often central to metabolic pathways. Chemical derivatization is a pivotal step to overcome this hurdle, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has emerged as a powerful silylating agent for this purpose. This technical guide provides an in-depth exploration of the applications of MTBSTFA in metabolomics, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Principles of MTBSTFA Derivatization

MTBSTFA is a silylating reagent that introduces a tert-butyldimethylsilyl (TBDMS) group onto polar functional groups of metabolites, thereby increasing their volatility and thermal stability for GC-MS analysis.[1][2][3] This process involves the replacement of active hydrogens in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with the TBDMS group.[2]

The primary advantages of using MTBSTFA include:

-

High Reaction Yields: MTBSTFA typically provides high derivatization yields, often in the range of 90-100%.[3]

-

Formation of Stable Derivatives: The resulting TBDMS derivatives are notably more stable and less susceptible to hydrolysis compared to derivatives formed with other common silylating agents like BSTFA.[2]

-

Distinct Mass Spectra: TBDMS derivatives produce characteristic and readily interpretable mass spectra, often with a prominent [M-57]⁺ fragment corresponding to the loss of a tert-butyl group, which aids in compound identification.[4][5][6]

-

Single-Step Reaction: For many applications, MTBSTFA allows for a convenient single-step derivatization process.[3]

However, a key limitation of MTBSTFA is its steric bulk. The large TBDMS group can hinder the derivatization of sterically crowded functional groups, potentially leading to incomplete reactions for certain molecules like some complex sugars or polyols.[4][5] In such cases, alternative reagents like BSTFA or a two-step derivatization approach (e.g., methoximation followed by silylation) may be more suitable.[7]

Applications in Metabolite Analysis

MTBSTFA is a versatile reagent applicable to a broad spectrum of metabolite classes.

Amino Acids

The analysis of amino acids is fundamental in metabolomics. MTBSTFA effectively derivatizes the amine and carboxyl groups of amino acids, enabling their separation and quantification by GC-MS.[1][2]

Organic Acids

Organic acids, key intermediates in central carbon metabolism (e.g., the Krebs cycle), are readily derivatized by MTBSTFA, allowing for their comprehensive profiling.[8]

Fatty Acids

MTBSTFA is also employed for the derivatization of short-chain and other fatty acids, facilitating the study of lipid metabolism.[9]

Sterols and Other Metabolites

While steric hindrance can be a factor, MTBSTFA has been used in the analysis of some sterols and other metabolites, though often in comparison with other reagents to ensure comprehensive coverage.[10] For complex sterols, a two-step derivatization is often preferred.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of MTBSTFA in metabolomics, providing a comparative overview of its performance.

Table 1: Comparison of Silylating Agents for Polar Compound Derivatization

| Feature | MTBSTFA (TBDMS derivatives) | BSTFA (TMS derivatives) |

| Characteristic Mass Fragments | [M]⁺, [M-57]⁺ (dominant), [M-131]⁺ | [M]⁺ (often dominant), [M-15]⁺, [M-89]⁺ |

| Derivative Stability | More stable, less moisture sensitive | Less stable, more moisture sensitive |

| Steric Hindrance | High; may result in incomplete derivatization of hindered sites | Low; generally better for sterically hindered compounds |

| Separation of Isomers | Facilitates separation on semi-polar columns | Less effective for isomer separation |

Data compiled from Schummer et al., 2009.[4][5][6]

Table 2: Performance Metrics for MTBSTFA Derivatization of Organic Acids in Saffron Stigmas

| Organic Acid | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Lactic Acid | > 0.9955 | 0.317 - 0.410 | 0.085 - 1.53 |

| Glycolic Acid | > 0.9955 | 0.317 - 0.410 | 0.085 - 1.53 |

| Malic Acid | > 0.9955 | 0.317 - 0.410 | 0.085 - 1.53 |

Data from Ghorbani-HasanSaraei et al., 2020.[8]

Table 3: Reproducibility of MTBSTFA-based Free Amino Acid Analysis in Animal-Source Food

| Parameter | Value Range |

| Reproducibility (%RSD) | 1.9 – 12.2% |

| Detection Limits (mg/100g) | 0.01 – 0.46 |

| Quantitation Limits (mg/100g) | 0.02 – 1.55 |

| Linearity (R²) | 0.9891 – 0.9983 |

Data from Martín et al., 2012.

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomics research. The following are representative protocols for the derivatization of different metabolite classes using MTBSTFA.

General Protocol for Amino Acid Derivatization

This protocol is adapted from a standard procedure for the analysis of free amino acids.

-

Sample Preparation: An aliquot of the sample containing amino acids (e.g., 50 μL of a 91 μg/mL solution in 0.1 N HCl) is dried completely under a stream of nitrogen or using a vacuum concentrator.[1] It is critical to ensure the sample is free of water, as moisture can interfere with the silylation reaction.[2]

-

Derivatization: To the dried residue, add 100 μL of MTBSTFA and 100 μL of a suitable solvent like acetonitrile or pyridine.[1][11]

-

Reaction: The mixture is vortexed and then heated at a specific temperature and duration. Common conditions range from 70°C for 30 minutes to 100°C for 4 hours, depending on the specific amino acids and the desired extent of derivatization.[1][11]

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system for analysis.[1]

Protocol for Organic Acid Derivatization in a Plant Matrix

This protocol was optimized for the analysis of organic acids in saffron stigmas.[8]

-

Sample Preparation: A dried extract of the biological material (e.g., 0.1 g) is used as the starting material.

-

Derivatization: The dried extract is dissolved in 100 μL of tetrahydrofuran, followed by the addition of 100 μL of MTBSTFA.[8]

-

Reaction: The vial is tightly sealed and heated at 130°C for 90 minutes in a conventional heating block or oven.[8]

-

Analysis: After cooling, the sample is ready for GC-MS analysis.

Two-Step Derivatization Protocol for Complex Samples (e.g., Sugars and Amino Acids)

For complex biological samples containing a wide range of metabolites, including those with ketone or aldehyde groups, a two-step derivatization is often employed.

-

Methoximation: The dried sample extract is first treated with a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). The mixture is incubated, for instance, at 30°C for 90 minutes with shaking.[11] This step protects carbonyl groups and prevents the formation of multiple derivatives for some sugars.

-

Silylation: Following methoximation, MTBSTFA is added to the reaction mixture (e.g., 50 μL).[11]

-

Reaction: The mixture is then incubated again, for example, at 37°C for 30 minutes with shaking.

-

Analysis: The sample is centrifuged to pellet any precipitate, and the supernatant is transferred to a GC vial for analysis.

Visualizing the Workflow and Chemistry

Diagrams generated using Graphviz (DOT language) illustrate the key processes in MTBSTFA-based metabolomics.

The MTBSTFA Derivatization Reaction

Caption: General chemical reaction of MTBSTFA with a polar metabolite.

A Typical Experimental Workflow

Caption: Standard workflow for MTBSTFA-based GC-MS metabolomics.

Conclusion

MTBSTFA is an indispensable tool in the metabolomics toolbox, enabling the analysis of a wide range of polar metabolites by GC-MS. Its ability to form stable derivatives with high yields makes it a robust choice for many applications. However, researchers must be mindful of its limitations, particularly steric hindrance, and select the appropriate derivatization strategy based on the specific metabolites of interest and the complexity of the biological matrix. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing reliable and effective MTBSTFA-based metabolomics workflows.

References

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]

- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.lih.lu [researchportal.lih.lu]

- 6. researchgate.net [researchgate.net]

- 7. youngin.com [youngin.com]

- 8. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the MTBSTFA Derivatization Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and reaction mechanism of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatization, a cornerstone technique in modern analytical chemistry. This guide will delve into the mechanistic details of the silylation process, present quantitative data on reaction parameters, and provide detailed experimental protocols for key applications.

Core Principles of MTBSTFA Derivatization

MTBSTFA is a highly effective silylating agent used to derivatize polar functional groups, rendering them more volatile and thermally stable for analysis by gas chromatography-mass spectrometry (GC-MS). The primary function of MTBSTFA is to replace active hydrogens on atoms such as oxygen, nitrogen, and sulfur with a tert-butyldimethylsilyl (TBDMS) group. This chemical modification reduces the polarity of the analyte and disrupts intermolecular hydrogen bonding, which is crucial for improving chromatographic resolution and sensitivity. The resulting TBDMS derivatives are significantly more stable towards hydrolysis compared to their trimethylsilyl (TMS) counterparts, offering a distinct advantage in sample handling and analysis.[1]

The general order of reactivity for the derivatization of various functional groups with silylating agents is as follows: alcohols > phenols > carboxylic acids > amines > amides.[2] Steric hindrance around the active hydrogen can also influence the reaction rate and yield.[3]

The MTBSTFA Reaction Mechanism: A Detailed Look

The derivatization reaction with MTBSTFA proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, the lone pair of electrons on the heteroatom (e.g., oxygen of a hydroxyl group) of the analyte acts as a nucleophile, attacking the electrophilic silicon atom of MTBSTFA.

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The analyte's nucleophilic heteroatom attacks the silicon atom of the MTBSTFA molecule.

-

Transition State Formation: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the silicon atom.[2][3]

-

Leaving Group Departure: The N-methyltrifluoroacetamide anion, a very stable leaving group, is displaced. This stability is a key driving force for the reaction.

-

Proton Transfer: The protonated silylated analyte is deprotonated, often by the N-methyltrifluoroacetamide anion or another base present in the reaction mixture, to yield the final TBDMS derivative and N-methyltrifluoroacetamide as a byproduct.

The reaction is driven to completion by the formation of the stable and volatile N-methyltrifluoroacetamide byproduct, which typically does not interfere with the chromatographic analysis.

Caption: SN2 reaction mechanism of MTBSTFA with an alcohol.

Quantitative Data on MTBSTFA Derivatization

The efficiency of MTBSTFA derivatization is influenced by several factors, including the analyte's functional groups, reaction temperature, reaction time, and the solvent system used. The reaction yields are typically high, often in the range of 90-100%.[1]

Table 1: General Reaction Conditions for MTBSTFA Derivatization of Various Analyte Classes

| Analyte Class | Typical Reaction Temperature (°C) | Typical Reaction Time (min) | Common Solvents | Reference(s) |

| Phenols | 60 - 80 | 30 - 60 | Acetonitrile, Pyridine, Ethyl Acetate | [4][5] |

| Carboxylic Acids | 60 - 100 | 15 - 60 | Acetonitrile, Dichloromethane | [1] |

| Amino Acids | 70 - 100 | 15 - 240 | Acetonitrile, Pyridine | [1] |

| Steroids | 60 - 80 | 30 - 60 | Acetonitrile, Pyridine | [6] |

| Nucleotides | Room Temperature (approx. 25) | 5 | Methanol (with <15% water) | [7][8][9] |

Table 2: Influence of Water Content on MTBSTFA Derivatization of Nucleotides

| Water Content in Methanol (%) | Relative Derivatization Yield (%) |

| 5 | 100 (Standard) |

| 10 | Slightly Decreased |

| 15 | Slightly Decreased |

| 20 | Dramatically Decreased |

| 25 | < 50 |

| Data derived from a study on nucleotide derivatization.[8][9] |

Detailed Experimental Protocols

The following protocols are provided as examples and may require optimization for specific applications. It is crucial to work in a moisture-free environment as MTBSTFA and the resulting TBDMS derivatives are sensitive to hydrolysis.

Protocol for Derivatization of Phenols for GC-MS Analysis

Materials:

-

Phenolic standard or sample extract

-

MTBSTFA

-

Pyridine (or other suitable solvent, e.g., acetonitrile)

-

Reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen or argon gas for evaporation

Procedure:

-

Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen or argon.

-

Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to dissolve the residue. Add 100 µL of MTBSTFA to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol for Derivatization of Nucleotides for LC-MS/MS Analysis[7][8][9]

Materials:

-

Cell pellets or nucleotide standards

-

Cold 85% Methanol

-

MTBSTFA

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction: Treat cell pellets with cold 85% methanol (e.g., 2 x 106 cells/100 µL). Vortex for 1 minute and place on ice for 10 minutes.

-

Centrifugation: Centrifuge at 13,000 x g at 4°C for 15 minutes. Transfer the supernatant to a new tube.

-

Derivatization: Add 75 µL of MTBSTFA to 200 µL of the cell extract in 85% methanol.

-

Reaction: Vortex continuously for 5 minutes at room temperature (approximately 25°C).

-

Final Centrifugation: Centrifuge the derivatized sample at 13,000 x g at 4°C for 10 minutes.

-

Analysis: Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.

Logical Workflow for MTBSTFA Derivatization

The following diagram illustrates the general workflow for a typical MTBSTFA derivatization experiment prior to chromatographic analysis.

Caption: A simplified workflow for MTBSTFA derivatization.

Conclusion

MTBSTFA derivatization is a robust and versatile technique essential for the analysis of polar compounds in various scientific disciplines. A thorough understanding of the SN2 reaction mechanism, coupled with the optimization of reaction conditions, is critical for achieving high yields and reproducible results. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in developing and implementing reliable analytical methods based on MTBSTFA derivatization.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) for Derivatization in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), a versatile and powerful silylating agent. Designed for both beginners and experienced researchers, this document details the core principles of MTBSTFA chemistry, its applications in enhancing analytical detection, and practical guidance for its use in the laboratory.

Introduction to MTBSTFA

This compound, commonly known as MTBSTFA, is a silylation reagent used to derivatize polar functional groups.[1] The primary purpose of this derivatization is to increase the volatility and thermal stability of analytes, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1][2] MTBSTFA replaces active hydrogens on functional groups such as hydroxyls (–OH), carboxyls (–COOH), thiols (–SH), and primary (–NH2) and secondary amines (=NH) with a tert-butyldimethylsilyl (TBDMS) group.[3]

The resulting TBDMS derivatives are significantly more stable than their trimethylsilyl (TMS) counterparts, exhibiting approximately 10,000 times greater resistance to hydrolysis.[4] This enhanced stability makes MTBSTFA an excellent choice for complex sample matrices and analyses where sample integrity over time is crucial. The derivatives also produce characteristic and easily interpretable mass spectra, often showing a prominent [M-57]+ fragment, which corresponds to the loss of a tert-butyl group, aiding in structural elucidation.[5]

Physicochemical Properties

Understanding the physical and chemical properties of MTBSTFA is essential for its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈F₃NOSi | [6] |

| Molecular Weight | 241.33 g/mol | [6][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 172-175 °C | [8][9] |

| Density | 1.036 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D 1.402 | [8] |

| Flash Point | 45 °C (113 °F) - closed cup | [8] |

| Storage Temperature | 2-8°C | [8] |

| Purity | >97% | [6][8] |

MTBSTFA is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere, such as nitrogen, in a tightly sealed container.[6][9]

Reaction Mechanism and Derivatization Workflow

The derivatization reaction with MTBSTFA is a nucleophilic substitution where the active hydrogen of a polar functional group is replaced by the TBDMS group. The reaction is typically rapid and proceeds with high yields.[3]

General Reaction Pathway

The following diagram illustrates the general mechanism of silylation using MTBSTFA with an alcohol as a representative analyte.

Caption: General reaction scheme for the derivatization of an alcohol with MTBSTFA.

Experimental Workflow for Derivatization

A typical experimental workflow for derivatization using MTBSTFA prior to GC-MS analysis is outlined below. This process involves sample preparation, the derivatization reaction itself, and subsequent analysis.

Caption: A standard workflow for sample derivatization with MTBSTFA for GC-MS analysis.

Experimental Protocols

The following are generalized protocols for the derivatization of common analytes using MTBSTFA. It is important to note that these protocols may require optimization based on the specific analyte and sample matrix.

Derivatization of Amino Acids

This protocol is adapted for the analysis of amino acids.

Materials:

-

Amino acid standards or dried sample extract

-

MTBSTFA

-

Acetonitrile (ACN), HPLC-grade

-

Ethyl acetate, HPLC-grade

-

Heating block or oven

-

Centrifuge

Procedure:

-

Drying: Ensure the sample is completely dry. For solutions, a 50-100 µL aliquot can be dried down under a stream of nitrogen or in a lyophilizer.[10][11] The presence of moisture can significantly hinder the reaction yield.[1]

-

Reagent Addition: To the dried residue, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.[10][11] For difficult-to-silylate compounds, a catalyst such as 1% tert-butyldimethylchlorosilane (TBDMCS) can be included with the MTBSTFA.[2]

-

Reaction: Vortex the mixture gently to ensure dissolution. Heat the sample at 70-100°C for 30 minutes to 4 hours.[10][11] The optimal time and temperature will vary depending on the amino acids being analyzed.

-

Extraction (Optional): After cooling to room temperature, 1 mL of ethyl acetate can be added to extract the derivatized products.[10]

-

Centrifugation: Centrifuge the mixture to pellet any insoluble material.[10]

-

Analysis: The supernatant containing the derivatized amino acids is then ready for injection into the GC-MS system.

Derivatization of Nucleotides in Cellular Extracts

This protocol is a rapid method for the derivatization of nucleotides.[12]

Materials:

-

Cell pellet

-

Cold 85% Methanol

-

MTBSTFA

-

Vortex mixer

-

Centrifuge

Procedure:

-

Extraction: Treat the cell pellet with cold 85% methanol (e.g., 100 µL for 2 x 10⁶ cells) to extract the nucleotides. Vortex for 1 minute and keep on ice for 10 minutes.

-

Centrifugation: Centrifuge at 13,000 g at 4°C for 15 minutes. Transfer the supernatant to a new tube.

-

Derivatization: Add 75 µL of MTBSTFA to 200 µL of the cell extract. Vortex continuously for 5 minutes at room temperature to complete the reaction.

-

Final Centrifugation: Centrifuge the derivatized sample at 13,000 g at 4°C for 10 minutes.

-

Analysis: The supernatant is then analyzed by LC-MS/MS. Although this example uses LC-MS, the derivatization principle is the same for preparing samples for GC-MS.

Applications in Research and Development

MTBSTFA is a valuable tool in various scientific disciplines due to its broad applicability.

-

Metabolomics: Derivatization with MTBSTFA enables the comprehensive analysis of endogenous metabolites, including amino acids, organic acids, and sugars, in biological samples.[10]

-

Drug Development: It is used in the analysis of drugs and their metabolites, aiding in pharmacokinetic and pharmacodynamic studies.

-

Environmental Analysis: MTBSTFA is employed to detect and quantify pollutants such as phenols and dicarboxylic acids in environmental matrices.[5]

-

Clinical Diagnostics: The analysis of biomarkers, such as ketone bodies, in clinical samples is facilitated by MTBSTFA derivatization.

Troubleshooting and Considerations

-

Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time and temperature. Ensure the sample is completely dry and consider increasing the amount of MTBSTFA or the reaction time/temperature.[1] The use of a catalyst like TBDMCS can also improve yields for sterically hindered groups.[4]

-

Poor Peak Shape in Chromatography: This may result from residual underivatized analyte or byproducts. Optimization of the derivatization and sample cleanup steps can help mitigate this issue.

-

Comparison with other Silylating Reagents: While MTBSTFA is highly effective, for some sterically hindered compounds, other reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) might provide better results.[5] However, the stability of MTBSTFA derivatives is a significant advantage in most applications.

Conclusion

This compound is an indispensable reagent in the modern analytical laboratory. Its ability to produce stable, volatile derivatives from a wide range of polar compounds makes it a cornerstone of GC-MS based analysis. By understanding the principles of its reactivity and optimizing experimental protocols, researchers can significantly enhance the sensitivity and reliability of their analytical methods. This guide provides the foundational knowledge for the successful application of MTBSTFA in diverse research and development settings.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound | 77377-52-7 [chemicalbook.com]

- 3. esslabshop.com [esslabshop.com]

- 4. gcms.cz [gcms.cz]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MtBSTFA - Regis Technologies [registech.com]

- 7. N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | C9H18F3NOSi | CID 2724275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide 97 77377-52-7 [sigmaaldrich.com]

- 9. This compound | 77377-52-7 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 12. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Analyst's Ally: A Technical Guide to the Core Advantages of MTBSTFA in Chemical Analysis

For researchers, scientists, and drug development professionals navigating the complexities of chemical analysis, the derivatization of polar molecules is a critical step to enable robust and reproducible results, particularly in gas chromatography-mass spectrometry (GC-MS). Among the arsenal of silylating agents, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has emerged as a superior choice for a wide range of applications. This technical guide delves into the core advantages of MTBSTFA, providing a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to underscore its utility in modern analytical workflows.

Superior Stability and Reduced Moisture Sensitivity

A primary challenge in silylation is the susceptibility of the resulting derivatives to hydrolysis. MTBSTFA excels in this regard by forming tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture compared to the trimethylsilyl (TMS) derivatives formed by reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which protects the silicon-oxygen bond from nucleophilic attack by water molecules. This robustness allows for more flexibility in sample handling and workup procedures, minimizing the risk of sample degradation and ensuring the integrity of the analysis.

High Reaction Yields and Broad Applicability

MTBSTFA is a powerful silylating agent that reacts efficiently with a wide array of functional groups containing active hydrogens, including alcohols, phenols, carboxylic acids, amines, and amides. The derivatization reaction is typically a single-step process that proceeds with high yields, often in the range of 90-100%.[1] This high efficiency ensures that even trace amounts of analytes are converted to their corresponding TBDMS derivatives, leading to improved sensitivity and more accurate quantification.

Characteristic Mass Spectra for Confident Identification

A distinct advantage of using MTBSTFA is the characteristic fragmentation pattern of the resulting TBDMS derivatives in mass spectrometry. The most prominent feature is a strong [M-57]+ ion, corresponding to the loss of a tert-butyl group.[2][3] This predictable fragmentation pattern serves as a reliable diagnostic tool, aiding in the confident identification and structural elucidation of unknown compounds, even in complex matrices. In contrast, TMS derivatives often produce a dominant molecular ion [M]+, which can be less informative for structural confirmation.[2][3]

Comparative Data: MTBSTFA vs. Other Silylation Reagents

To provide a clear perspective on the advantages of MTBSTFA, the following table summarizes key quantitative and qualitative comparisons with another commonly used silylation reagent, BSTFA.

| Feature | MTBSTFA (TBDMS Derivatives) | BSTFA (TMS Derivatives) |

| Derivative Stability | High, less sensitive to moisture | Lower, more sensitive to moisture |

| Reaction Yields | Typically 90-100%[1] | Generally high, but can be affected by moisture |

| Characteristic MS Fragment | Prominent [M-57]+ ion[2][3] | Often dominant [M]+ and [M-15]+ ions |

| Steric Hindrance Effects | Can be less reactive with highly sterically hindered sites[2][3] | More reactive with sterically hindered groups |

| Separation of Isomers | Facilitates separation of isomer analytes[3] | May not provide the same level of resolution for isomers |

Experimental Protocols

Detailed methodologies are crucial for successful implementation in the laboratory. The following sections provide established protocols for the derivatization of key compound classes using MTBSTFA.

Derivatization of Amino Acids for GC-MS Analysis

This protocol is adapted from established methods for the analysis of amino acids in biological samples.[4][5]

1. Sample Preparation:

-

A 50 µL aliquot of a solution containing a mix of L-amino acids at 91 µg/mL in 0.1 N HCl is dried under a stream of nitrogen or by lyophilization.[4]

2. Derivatization:

-

Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried sample.[4]

-

Tightly cap the reaction vial and heat at 100 °C for 4 hours.[4]

3. Neutralization and Analysis:

-

After cooling to room temperature, neutralize the sample with sodium bicarbonate.

-

The sample is then ready for direct injection into the GC-MS system.

Derivatization of Nucleotides for LC-MS/MS Analysis

This protocol outlines a rapid and sensitive method for the analysis of endogenous ribonucleotides (RNs) and deoxyribonucleotides (dRNs) in human cells.[6][7]

1. Cell Lysis and Extraction:

-

Treat cell pellets with cold 85% methanol (e.g., 2 x 10^6 cells/100 µL).

-

Vortex for 1 minute and place on ice for 10 minutes.

-

Centrifuge at 13,000 g at 4 °C for 15 minutes and transfer the supernatant to a new tube.

2. Derivatization:

-

Initiate the derivatization reaction by adding 75 µL of MTBSTFA to 200 µL of the cell lysate.

-

The reaction is complete within 5 minutes at room temperature with consistent vortexing.[6][7]

3. Sample Cleanup and Analysis:

-

Centrifuge the derivatized sample at 13,000 g at 4 °C for 10 minutes.

-

Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Derivatization of Short-Chain Fatty Acids (SCFAs) for GC-MS Analysis

This protocol describes a method for the sensitive measurement of SCFAs in biological samples such as serum and feces.[8][9]

1. Sample Preparation (Serum):

-

Transfer 20 µL of serum to a 1.5 mL microcentrifuge tube.

-

Add 30 µL of 0.1 M aqueous NaOH, 20 µL of an internal standard solution, and 430 µL of methanol.[8]

-

Vortex the mixture for 10 seconds and store at -20 °C for 20 minutes.[8]

2. Derivatization:

-

After centrifugation, transfer the supernatant to a new tube.

-

Add 50 µL of MTBSTFA to the extract.

-

Incubate at 60°C for 30 minutes.

3. Analysis:

-

After cooling, the sample is ready for GC-MS analysis.

Visualizing the Advantages and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical flow of MTBSTFA's advantages in chemical analysis.

Caption: Experimental workflow for amino acid derivatization with MTBSTFA.

Caption: Experimental workflow for nucleotide derivatization with MTBSTFA.

Conclusion

MTBSTFA stands out as a premier derivatization reagent in chemical analysis due to a powerful combination of factors. The exceptional stability of the TBDMS derivatives it forms minimizes analytical variability arising from moisture, while its high reactivity across a broad range of functional groups ensures efficient and comprehensive sample conversion. The generation of a characteristic [M-57]+ fragment in mass spectrometry provides an invaluable tool for confident compound identification. By understanding and leveraging these core advantages, researchers, scientists, and drug development professionals can significantly enhance the reliability, sensitivity, and overall quality of their analytical data.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchportal.lih.lu [researchportal.lih.lu]

- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silylating Powerhouse: A Technical Guide to MTBSTFA's Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical properties of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a powerful and versatile silylating agent. Widely utilized in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), MTBSTFA plays a crucial role in the derivatization of polar compounds, enhancing their volatility and thermal stability. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for various compound classes, and a visual representation of the derivatization workflow to aid researchers in its effective application.

Core Physical and Chemical Properties of MTBSTFA

MTBSTFA is a clear, colorless liquid with a range of properties that make it an exceptional derivatization reagent. Its key physical and chemical data are summarized below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈F₃NOSi | [1][2] |

| Molecular Weight | 241.33 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 168-175 °C | [3][4] |

| Density | 1.036 - 1.121 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.402 | [4] |

| Purity | Typically ≥95% to >97% | [1][5] |

| Solubility | Miscible with most organic solvents. Reacts with water and alcohols. | [6][7] |

Chemical Reactivity and Stability

MTBSTFA is a potent silylating agent that reacts with a wide range of functional groups containing active hydrogens, such as hydroxyls (-OH), carboxyls (-COOH), primary and secondary amines (-NH₂ and -NHR), and thiols (-SH). The reaction involves the replacement of the active hydrogen with a tert-butyldimethylsilyl (t-BDMS) group.

A significant advantage of MTBSTFA is the exceptional stability of the resulting t-BDMS derivatives. These derivatives are approximately 10,000 times more stable to hydrolysis compared to their trimethylsilyl (TMS) counterparts, making them ideal for complex sample matrices and analyses that may involve aqueous workups.

Key aspects of MTBSTFA's reactivity and stability include:

-

Moisture Sensitivity : MTBSTFA is highly sensitive to moisture and will readily hydrolyze.[2] Therefore, all derivatization reactions must be carried out under anhydrous conditions.

-

Stability : It is stable under normal storage conditions when protected from moisture.

-

Storage : Store in a cool, dry, well-ventilated area, away from heat and ignition sources. It is often recommended to store under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[1][6]

-

Incompatibilities : MTBSTFA is incompatible with strong oxidizing agents, acids, alkalis, and, most notably, water and alcohols.[6]

Experimental Protocols for Derivatization

The following sections provide detailed methodologies for the derivatization of various classes of compounds using MTBSTFA. These protocols are intended as a guide and may require optimization based on the specific analyte and sample matrix.

General Experimental Workflow

The derivatization process with MTBSTFA generally follows a straightforward workflow, which is visualized in the diagram below. The critical steps include ensuring the sample is anhydrous, followed by the addition of the reagent and solvent, a controlled reaction step, and finally, analysis.

Protocol 1: Derivatization of Amino Acids

This protocol is suitable for the analysis of free amino acids in biological and other matrices.

-

Sample Preparation :

-

For liquid samples, transfer an aliquot containing the amino acids to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen or by lyophilization. It is crucial to remove all water and any acid residues (e.g., from protein hydrolysis) as they can interfere with the derivatization.

-

-

Derivatization :

-

To the dried residue, add 100 µL of an anhydrous solvent such as acetonitrile or pyridine.

-

Add 100 µL of MTBSTFA. For samples with hindered functional groups, MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS) can be used as a catalyst.

-

Seal the vial tightly and vortex briefly to dissolve the sample.

-

Heat the reaction mixture at 70-100 °C for 30 minutes to 4 hours. The optimal time and temperature will depend on the specific amino acids being analyzed.

-

-

Analysis :

-

Cool the vial to room temperature.

-

The derivatized sample can be directly injected into the GC-MS system.

-

Protocol 2: Derivatization of Phenolic Compounds

This method is applicable to a wide range of phenolic compounds found in environmental and biological samples.

-

Sample Preparation :

-

Ensure the sample containing phenols is completely dry. For aqueous samples, perform a liquid-liquid or solid-phase extraction into a suitable organic solvent and evaporate to dryness.

-

-

Derivatization :

-

Add 50-100 µL of an anhydrous solvent like pyridine or acetonitrile to the dried sample residue to dissolve the analytes.

-

Add 100 µL of MTBSTFA.

-

Cap the vial tightly and vortex for approximately 30 seconds.

-

Heat the vial at 60-80 °C for 30-60 minutes.

-

-

Analysis :

-

Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

-

Protocol 3: General Protocol for Polar Compounds (e.g., Alcohols, Carboxylic Acids)

This is a versatile protocol that can be adapted for various polar analytes.

-

Sample Preparation :

-

Place 1-5 mg of the dried sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness.

-

-

Derivatization :

-

Add 100 µL of an appropriate anhydrous solvent (e.g., acetonitrile, pyridine, N,N-dimethylformamide (DMF)).

-

Add 100 µL of MTBSTFA.

-

For readily derivatized compounds, the reaction may proceed to completion within 15-30 minutes at room temperature. For more sterically hindered or less reactive compounds, heat the mixture at 60 °C for 15-30 minutes.

-

-

Analysis :

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

Protocol 4: Example Protocol for Steroids

This generalized protocol can be used as a starting point for the derivatization of steroids. Optimization of reaction conditions is often necessary.

-

Sample Preparation :

-

Ensure the steroid sample is free of water by evaporating any solvent to dryness.

-

-

Derivatization :

-

Dissolve the dried steroid residue in a small volume of an anhydrous solvent such as pyridine or toluene.

-

Add an excess of MTBSTFA. The addition of 1% TBDMCS as a catalyst is often beneficial for hindered hydroxyl groups common in steroids.

-

Seal the vial and heat at 60-80 °C for 30-60 minutes.

-

-

Analysis :

-

Cool the sample to room temperature and inject it into the GC-MS.

-

Protocol 5: Example Protocol for Fatty Acids

This protocol provides a general guideline for the silylation of fatty acids to form t-BDMS esters.

-

Sample Preparation :

-

Extract fatty acids from the sample matrix and ensure the final extract is completely dry.

-

-

Derivatization :

-

Add an anhydrous solvent such as acetonitrile or dichloromethane to the dried fatty acid residue.

-

Add a molar excess of MTBSTFA (a 2:1 molar ratio of reagent to active hydrogens is a good starting point).

-

Seal the vial and heat at 60 °C for 30-60 minutes.

-

-

Analysis :

-

After cooling, the derivatized fatty acids can be analyzed by GC-MS.

-

Conclusion

MTBSTFA is an indispensable reagent in the analytical chemist's toolkit, offering the ability to derivatize a wide array of polar compounds for GC-MS analysis. Its key advantage lies in the formation of highly stable t-BDMS derivatives, which provides robust and reproducible results. By following the detailed protocols and understanding the chemical properties outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of MTBSTFA to advance their analytical endeavors. Careful attention to anhydrous conditions is paramount for successful derivatization. The provided experimental workflows and protocols serve as a solid foundation for method development and optimization.

References

- 1. Derivatization techniques for free fatty acids by GC [restek.com]

- 2. gcms.cz [gcms.cz]

- 3. mdpi.com [mdpi.com]

- 4. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. benchchem.com [benchchem.com]

- 7. theses.cz [theses.cz]

The Role of MTBSTFA in Derivatization for Chromatographic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization is a critical technique employed to chemically modify such analytes, enhancing their volatility, thermal stability, and improving their chromatographic behavior. Among the arsenal of derivatizing agents, N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has emerged as a powerful and versatile reagent for silylation. This technical guide provides an in-depth exploration of MTBSTFA, its mechanism of action, and its widespread applications in the derivatization of various compound classes for chromatographic analysis.

Introduction to MTBSTFA and Silylation

MTBSTFA is a silylating agent that introduces a tert-butyldimethylsilyl (TBDMS) group onto analytes containing active hydrogen atoms, such as those found in hydroxyl, carboxyl, amino, and thiol functional groups.[1][2] This process, known as silylation, replaces the polar active hydrogen with a nonpolar TBDMS group, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC and GC-MS analysis.[3]

The resulting TBDMS derivatives offer a significant advantage over the more traditional trimethylsilyl (TMS) derivatives formed by reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). TBDMS derivatives are approximately 10,000 times more stable towards hydrolysis, which is a crucial factor when dealing with trace amounts of analytes or when samples may be exposed to moisture.[3] This enhanced stability ensures the integrity of the derivatized sample during analysis, leading to more reliable and reproducible results.

Chemical Properties of MTBSTFA:

| Property | Value |

| Full Name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| CAS Number | 77377-52-7 |

| Molecular Formula | C₉H₁₈F₃NOSi |

| Molecular Weight | 241.33 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 172-175 °C |

The Silylation Reaction Mechanism

The derivatization of a polar analyte with MTBSTFA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the MTBSTFA molecule. This results in the transfer of the tert-butyldimethylsilyl group to the analyte and the formation of the by-product N-methyltrifluoroacetamide. The reaction is driven by the formation of a stable amide by-product.

Caption: General silylation reaction of an analyte with MTBSTFA.

Advantages of MTBSTFA in Derivatization

MTBSTFA offers several key advantages over other silylating reagents, making it a preferred choice for many applications:

-

High Stability of Derivatives: As previously mentioned, TBDMS derivatives are significantly more resistant to hydrolysis compared to TMS derivatives, ensuring sample integrity.[3]

-

Distinct Mass Spectra: TBDMS derivatives often produce characteristic and easily interpretable mass spectra. The fragmentation pattern is typically dominated by the loss of a tert-butyl group ([M-57]⁺), which is a strong indicator of the presence of the derivative.[2][4] This simplifies spectral interpretation and enhances confidence in compound identification.

-

Versatility: MTBSTFA is effective for a wide range of polar compounds, including amino acids, steroids, fatty acids, phenols, and nucleotides.[1][5][6][7]

-

Favorable Reaction Kinetics: Derivatization reactions with MTBSTFA are often rapid and can be carried out under relatively mild conditions.[5]

Quantitative Data and Performance Characteristics

The following tables summarize key quantitative data and performance characteristics of MTBSTFA derivatization for various classes of compounds.

Table 1: Derivatization of Amino Acids

| Parameter | Value | Reference |

| Reaction Conditions | 100 µL MTBSTFA + 100 µL Acetonitrile, 100°C for 4 hours | [8] |

| Reproducibility (%RSD) | 1.9 - 12.2% | [9] |

| Detection Limits | 0.01 - 0.46 mg/100g dry weight | [9] |

| Quantitation Limits | 0.02 - 1.55 mg/100g dry weight | [9] |

| Linearity (R²) | 0.9891 - 0.9983 | [9] |

Table 2: Derivatization of Nucleotides

| Parameter | Value | Reference |

| Reaction Conditions | 75 µL MTBSTFA, 5 minutes at room temperature | [5] |

| Lower Limit of Quantitation (LLOQ) - Ribonucleotides | 0.1 - 0.4 µM | [5] |

| Lower Limit of Quantitation (LLOQ) - Deoxyribonucleotides | 0.001 - 0.1 µM | [5] |

| Precision (CV) | <15% | [5] |

| Stability (RSD) | <10.4% | [5] |

Table 3: Derivatization of Phenols

| Parameter | Value | Reference |

| Reaction Conditions | 0.1 mL MTBSTFA in Tetrahydrofuran, 130°C for 90 minutes | [6] |

| Linearity (R²) | > 0.9955 | [6] |

| Detection Limits (LODs) | 0.317 - 0.410 µg/mL | [6] |

| Quantitation Limits (LOQs) | 0.085 - 1.53 µg/mL | [6] |

Experimental Protocols

The following are detailed methodologies for the derivatization of key compound classes using MTBSTFA.

Derivatization of Amino Acids for GC-MS Analysis

This protocol is adapted from the work of Merck Millipore.[8]

Materials:

-

Amino acid standard solution or dried sample extract

-

MTBSTFA

-

Acetonitrile (anhydrous)

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

Procedure:

-

Sample Preparation: If the sample is in solution, transfer a known volume (e.g., 50 µL) to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of neat MTBSTFA to the dried residue, followed by 100 µL of anhydrous acetonitrile.

-

Reaction: Tightly cap the vial and heat at 100°C for 4 hours in a heating block or oven.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Derivatization of Nucleotides for LC-MS/MS Analysis

This protocol is based on a study by Li et al.[5]

Materials:

-

Cell lysate or nucleotide extract in 85% methanol

-

MTBSTFA

-

Vortex mixer

-

Centrifuge

-

LC-MS vials

Procedure:

-

Sample Preparation: To 200 µL of the cell lysate or nucleotide extract, add 75 µL of MTBSTFA.

-

Reaction: Vortex the mixture continuously for 5 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Derivatization of Phenols for GC-MS Analysis

This protocol is derived from a method for analyzing phenolic compounds in atmospheric samples.[6]

Materials:

-

Dried sample extract containing phenols

-

MTBSTFA

-

Tetrahydrofuran (THF)

-

Heating block or oven

-

GC vials with caps

Procedure:

-

Sample Preparation: Dissolve the dried extract in 0.1 mL of tetrahydrofuran.

-

Reagent Addition: Add 0.1 mL of MTBSTFA to the vial.

-

Reaction: Tightly cap the vial and heat at 130°C for 90 minutes.

-

Analysis: Allow the sample to cool to room temperature before GC-MS analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the derivatization of a sample using MTBSTFA prior to chromatographic analysis.

Caption: A generalized experimental workflow for MTBSTFA derivatization.

Conclusion

MTBSTFA is a highly effective and versatile derivatizing agent that plays a crucial role in the analysis of polar compounds by gas chromatography and, in some cases, liquid chromatography. Its ability to form stable tert-butyldimethylsilyl derivatives with enhanced volatility and well-defined mass spectral fragmentation patterns makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful application of MTBSTFA in a wide range of analytical methodologies. Proper optimization of reaction conditions, as outlined in the provided protocols, is key to achieving sensitive, accurate, and reproducible results.

References

- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Silylation Reagents - Regis Technologies [registech.com]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. merckmillipore.com [merckmillipore.com]